CYP3A4 Metabolic Liability: 1H-Benzimidazol-5-ylmethanol Exhibits Weak Inhibition (IC50 = 30,000 nM)
In a direct in vitro comparison using human liver microsomes and midazolam as a probe substrate, 1H-benzimidazol-5-ylmethanol demonstrated a high IC50 of 30,000 nM against CYP3A4, indicating weak inhibition [1]. In contrast, a structurally related benzimidazole-based IGF-IR inhibitor series (e.g., compounds with specific substitution patterns) exhibited potent CYP3A4 inhibition with IC50 values as low as 4.1 µM . This data supports that the 5-hydroxymethyl substitution confers a distinct metabolic interaction profile compared to more lipophilic benzimidazole analogs, which are known to be potent CYP3A4 inhibitors [2].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 30,000 nM |
| Comparator Or Baseline | Benzimidazole-based IGF-IR inhibitor (Cyp3A4 IC50 = 4,100 nM) |
| Quantified Difference | >7.3-fold weaker inhibition |
| Conditions | Human liver microsomes; midazolam as substrate |
Why This Matters
A weaker CYP3A4 inhibition profile reduces the risk of drug-drug interactions, making this compound a more tractable starting point for medicinal chemistry programs where metabolic stability is a key design criterion.
- [1] BindingDB. BDBM50257043 (CHEMBL2386771). Affinity Data: IC50 = 3.00E+4 nM. Assay: Inhibition of CYP3A4 in human liver microsomes using midazolam. View Source
- [2] RSC Publishing. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. Notes on CYP3A4 inhibition. View Source
